molecular formula C16H18BrNO4 B3262064 4-Bromo-3,6-dimethyl-2-(2,4,6-trimethoxyphenoxy)pyridine CAS No. 351382-79-1

4-Bromo-3,6-dimethyl-2-(2,4,6-trimethoxyphenoxy)pyridine

Cat. No.: B3262064
CAS No.: 351382-79-1
M. Wt: 368.22 g/mol
InChI Key: GILMZZHIBYFNHG-UHFFFAOYSA-N
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Description

4-Bromo-3,6-dimethyl-2-(2,4,6-trimethoxyphenoxy)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with bromine, methyl, and trimethoxyphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,6-dimethyl-2-(2,4,6-trimethoxyphenoxy)pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,6-dimethyl-2-(2,4,6-trimethoxyphenoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while a Suzuki-Miyaura coupling could produce a biaryl compound.

Scientific Research Applications

4-Bromo-3,6-dimethyl-2-(2,4,6-trimethoxyphenoxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3,6-dimethyl-2-(2,4,6-trimethoxyphenoxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further experimental validation .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,6-dimethylpyridine: A simpler analog without the trimethoxyphenoxy group.

    2,4,6-Trimethoxyphenol: A phenolic compound with similar substituents but lacking the pyridine ring.

Uniqueness

4-Bromo-3,6-dimethyl-2-(2,4,6-trimethoxyphenoxy)pyridine is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. This makes it distinct from simpler analogs and other substituted pyridines .

Properties

IUPAC Name

4-bromo-3,6-dimethyl-2-(2,4,6-trimethoxyphenoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO4/c1-9-6-12(17)10(2)16(18-9)22-15-13(20-4)7-11(19-3)8-14(15)21-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILMZZHIBYFNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)OC2=C(C=C(C=C2OC)OC)OC)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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